N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
The core structure consists of a fused triazolo-pyridine ring with a sulfonamide group at position 4. The substitution pattern includes a benzyl group and a 4-ethoxyphenyl moiety on the sulfonamide nitrogen, distinguishing it from analogs.
Properties
IUPAC Name |
N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-29-20-11-9-19(10-12-20)26(15-18-7-5-4-6-8-18)30(27,28)21-13-14-22-24-23-17(2)25(22)16-21/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKFOQFWNYXUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.
Mode of Action
It’s known that 1,2,4-triazolo[4,3-a]pyridines interact with their targets through hydrogen bonding, dipole interactions, and specific solubility. These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, cellular metabolism, and signal transduction.
Biological Activity
N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines. These compounds have garnered attention for their potential biological activities, particularly in the realm of drug discovery. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antimalarial Activity
Recent studies have explored the antimalarial potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. A library of 1561 compounds was synthesized and screened for activity against Plasmodium falciparum, a parasite responsible for malaria. Among these compounds, derivatives including N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated promising in vitro activity with inhibitory concentrations (IC50) indicating effective suppression of parasite proliferation .
Table 1: Antimalarial Activity of Selected Compounds
| Compound Name | IC50 (μM) |
|---|---|
| N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 |
Antibacterial Activity
The sulfonamide moiety present in this compound suggests potential antibacterial properties. Similar compounds within the triazolo-pyridine class have shown significant activity against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Novel triazolo-pyridine derivative | E. coli | 12 μg/mL |
| Sulfonamide derivative | S. aureus | 8 μg/mL |
The biological activity of N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is hypothesized to involve inhibition of specific enzymes crucial for the survival and replication of pathogens. The compound's sulfonamide group is known to interfere with folate synthesis in bacteria and protozoa by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
Case Studies
In a recent case study focusing on the pharmacodynamics of triazolo-pyridine derivatives:
- Study Design : Researchers synthesized several derivatives and assessed their biological activities through in vitro assays.
- Findings : The study concluded that modifications to the benzyl and sulfonamide groups significantly influenced both antibacterial and antimalarial activities. Compounds with electron-donating groups exhibited enhanced efficacy against Plasmodium falciparum.
Scientific Research Applications
Structure and Composition
The molecular formula of N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is C22H22N4O3S. The compound features a triazole ring fused with a pyridine structure, which contributes to its biological activity.
Pharmacological Studies
N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been investigated for its potential pharmacological properties:
Case Studies
- Antimicrobial Efficacy :
- A study conducted on structurally similar sulfonamides demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to inhibition of bacterial folate synthesis.
- Anticancer Activity :
- Research involving triazole derivatives has shown that they can induce apoptosis in cancer cells through the activation of caspases. While specific data on N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is sparse, its structural relatives have been effective against various cancer cell lines.
Potential Therapeutic Uses
The unique combination of functional groups in N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide suggests several therapeutic avenues:
- Development as a New Antibiotic : Given its antimicrobial properties, there is potential for development as a new class of antibiotics.
- Cancer Therapy : Further exploration into its anticancer properties could lead to novel treatments for specific types of cancer.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural differences among analogs lie in the aryl and benzyl substituents on the sulfonamide nitrogen. Below is a comparative analysis:
*Note: Molecular weight estimated based on structural similarity to compounds.
Key Research Findings
Antimalarial Screening
For instance, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) analog achieved IC₅₀ = 2.24 µM against Plasmodium falciparum . The absence of electron-withdrawing groups in the target compound may limit its potency.
Physicochemical Properties
- Solubility : Ethoxy-substituted compounds are less water-soluble than methoxy analogs due to increased hydrophobicity.
- Thermal Stability : Analogs like 8h (m.p. 153–155°C) and 6e (m.p. 176–177°C) suggest that substituents influence melting points, with bulkier groups reducing crystallinity.
Q & A
Q. What is the standard synthetic route for preparing [1,2,4]triazolo[4,3-a]pyridine derivatives like this compound?
The synthesis typically involves oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature. For example, a hydrazine intermediate (e.g., N-[(aryl)methylideneamino]pyridin-2-amine) is cyclized with NaOCl in ethanol for 3 hours, yielding the triazolopyridine core in ~73% yield. Purification is achieved via alumina plug filtration .
Q. How is structural confirmation performed for this class of compounds?
Q. What role do substituents (e.g., benzyl, ethoxy) play in the compound’s properties?
The benzyl group enhances lipophilicity, while the 4-ethoxyphenyl moiety may influence electronic effects (e.g., resonance stabilization). Sulfonamide groups contribute to hydrogen-bonding interactions, critical for biological target binding. Methoxy substituents, as seen in analogs, improve solubility in polar solvents .
Advanced Research Questions
Q. How does the oxidative cyclization mechanism proceed, and what alternatives exist for greener synthesis?
The mechanism involves NaOCl-mediated oxidation of the hydrazine intermediate, forming a nitrene radical that undergoes cyclization. Compared to toxic Cr(VI) or DDQ-based methods, NaOCl in ethanol is a green chemistry alternative , reducing hazardous waste. Reaction optimization (e.g., solvent choice, oxidant stoichiometry) can further improve atom economy .
Q. How should researchers resolve contradictory spectral data during characterization?
For unexpected NMR peaks:
- Verify solvent purity (e.g., residual H₂O in DMSO-d6).
- Repeat under anhydrous conditions to exclude hydrolysis byproducts.
- Use higher-field NMR (500 MHz vs. 300 MHz) to resolve overlapping signals. Cross-validate with HRMS to rule out impurities .
Q. What strategies improve reaction yield and scalability for this compound?
- Optimize stoichiometry : Excess NaOCl (4 equivalents vs. substrate) ensures complete cyclization.
- Solvent selection : Ethanol balances cost and environmental impact. Switching to acetonitrile may accelerate kinetics but requires post-reaction solvent recovery.
- Temperature control : Room temperature minimizes side reactions; heating to 40°C could reduce reaction time .
Q. How can structure-activity relationships (SAR) be studied for this compound?
- Functional group modifications : Replace the ethoxy group with methoxy or halogen substituents to assess electronic effects.
- Biological assays : Test binding affinity against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence polarization or ITC.
- Computational modeling : Perform docking studies with the sulfonamide group positioned in hydrophilic pockets of target proteins .
Methodological Tables
Table 1: Key Synthetic Parameters for Oxidative Cyclization
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Oxidant | NaOCl (4 eq) | 73% yield, minimal byproducts | |
| Solvent | Ethanol | Green solvent, easy removal | |
| Reaction Time | 3 hours (room temperature) | Balances efficiency/stability | |
| Purification Method | Alumina plug filtration | Removes unreacted reagents |
Table 2: Common Analytical Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Overlapping NMR peaks | Use 500 MHz NMR or COSY/HSQC experiments | |
| Impurity in HRMS | Recrystallize from methanol/water | |
| FTIR band ambiguity | Compare with computed IR spectra (DFT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
